(-)-Blebbistatin

Overview

Description

(-)-Blebbistatin is an inhibitor of myosin II, a motor protein responsible for muscle contraction. It was first identified in 2004 as a small molecule that could inhibit myosin II-mediated cell contractility in vitro. Since then, it has become an important tool for studying the biochemistry and physiology of muscle contraction and its regulation in both in vivo and in vitro experiments.

Scientific Research Applications

Myosin II Inhibition and Cytoskeleton Study

- Optimization and Pharmacological Potential: "(-)-Blebbistatin" is a widely used inhibitor of myosin 2, facilitating the study of cytoskeleton-related processes. Despite limitations like fluorescence, poor water solubility, cytotoxicity, and degradation, it's the only available myosin 2-specific inhibitor. Modified versions have improved properties, useful in studying neurodegeneration, muscle disease, wound healing, and cancer metastasis (Rauscher et al., 2018).

Therapeutic Potential

- Inhibiting Hepatic Stellate Cells: "(-)-Blebbistatin" can inhibit contraction and accelerate migration in mouse hepatic stellate cells, important for liver fibrosis and portal hypertension treatment (Liu et al., 2010).

- Cardiac and Urological Applications: Its use in cardiac optical mapping and other imaging applications highlights its potential in studying heart diseases (Swift et al., 2012). It also shows beneficial effects in models of detrusor overactivity, relevant for overactive bladder treatment (Wróbel et al., 2019).

Molecular and Cellular Research

- Role in Cell Death and Apoptosis: "(-)-Blebbistatin" inhibits neomycin-induced apoptosis in hair cell-like cells and cochlear hair cells, suggesting potential in hearing loss prevention (Gao et al., 2020).

- Impact on Cell Dynamics: It modulates prostatic cell growth and contractility through myosin II signaling, providing insights into prostate health management (Chen et al., 2018).

properties

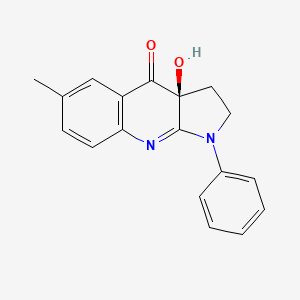

IUPAC Name |

(3aS)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXPYOBKSJSEX-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415329 | |

| Record name | (S)-(-)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Blebbistatin | |

CAS RN |

856925-71-8 | |

| Record name | Blebbistatin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856925718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Blebbistatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 856925-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLEBBISTATIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WII7624I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

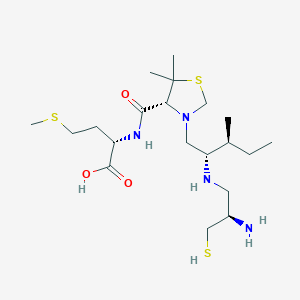

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of (-)-blebbistatin?

A1: (-)-Blebbistatin specifically targets non-muscle myosin II (NM II) by inhibiting its ATPase activity. [, , , , ]

Q2: How does (-)-blebbistatin inhibit NM II?

A2: (-)-Blebbistatin binds to the ATPase domain of NM II, likely at or near the ATP-binding site. This binding interferes with the ATP hydrolysis cycle essential for NM II's motor function, effectively inhibiting its force-generating activity. [, , , , ]

Q3: What are the downstream consequences of NM II inhibition by (-)-blebbistatin?

A3: Inhibition of NM II by (-)-blebbistatin disrupts a variety of cellular processes that rely on actomyosin contractility. This includes cell migration, adhesion, cytokinesis, and the maintenance of cell shape. [, , , , , , , , ]

Q4: How does (-)-blebbistatin affect the organization of the actin cytoskeleton?

A4: (-)-Blebbistatin treatment can lead to alterations in actin filament dynamics and organization. By inhibiting NM II-mediated contractility, it can prevent the formation of stress fibers and promote the disassembly of existing ones. [, , , ]

Q5: Does (-)-blebbistatin affect cell viability?

A5: While (-)-blebbistatin is generally considered non-toxic at concentrations used to inhibit NM II, prolonged exposure or higher concentrations can lead to cytotoxicity in some cell types. This toxicity is likely related to the disruption of essential cellular processes that rely on NM II activity. [, ]

Q6: What is the molecular formula and weight of (-)-blebbistatin?

A6: (-)-Blebbistatin has the molecular formula C18H23N3O2 and a molecular weight of 313.4 g/mol. [, ]

Q7: Is there a specific stereochemistry associated with the active form of blebbistatin?

A7: Yes, the active enantiomer of blebbistatin is the (S)-(-)-blebbistatin. This has been confirmed through synthesis and biological activity assessments of both enantiomers. [, , ]

Q8: Have any structural modifications to (-)-blebbistatin been explored, and how do they impact its activity?

A8: Yes, several studies have explored the structure-activity relationship (SAR) of (-)-blebbistatin. Modifications to the tricyclic core, particularly substitutions on the aromatic ring, can affect its potency and selectivity towards different myosin isoforms. [, , ]

Q9: Can the selectivity of (-)-blebbistatin for specific myosin II isoforms be enhanced?

A9: Research suggests that modifications to the blebbistatin scaffold, particularly in the D-ring, can influence isoform specificity. This opens possibilities for developing derivatives with enhanced selectivity profiles. []

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (-)-blebbistatin?

A10: While (-)-blebbistatin is widely used in research, its detailed PK/PD profile is not fully characterized. Studies suggest it is metabolized in the liver, but further investigation is needed for a comprehensive understanding of its ADME properties. []

Q11: Does (-)-blebbistatin show different metabolic rates across species?

A11: Research indicates that the metabolic rate of (-)-blebbistatin can vary between species. For instance, para-nitroblebbistatin (NBleb) metabolizes slower than (-)-blebbistatin in rats, while para-aminoblebbistatin (AmBleb) exhibits slower metabolism in humans. []

Q12: In which in vitro models has (-)-blebbistatin been shown to be effective?

A12: (-)-Blebbistatin has demonstrated efficacy in various in vitro models, including: - Inhibiting corneal re-epithelialization in rabbit corneal cell monolayers. [] - Affecting exocytic fusion pore dynamics in secretory epithelial cells. [] - Modulating podosome formation and dynamics in vascular smooth muscle cells. [] - Influencing the formation of apical domains in bovine embryos. [] - Disrupting the integrity and migration of lymphatic endothelial cell monolayers. []

Q13: Are there any in vivo studies demonstrating the therapeutic potential of (-)-blebbistatin?

A13: Yes, in vivo studies have shown (-)-blebbistatin's potential in various contexts: - Improving atopic dermatitis symptoms in a mouse model by enhancing epidermal barrier function and inhibiting inflammatory cytokine production. [] - Protecting against arrhythmias in a mouse model of hypertrophic cardiomyopathy by preventing focal energy deprivation. [] - Enhancing bone regeneration in a rat cranial defect model by promoting osteogenic differentiation in a cryogel scaffold. [] - Studying the role of NM II in zebrafish gut development. []

Q14: What is the impact of (-)-blebbistatin on oxidative stress-induced neuronal apoptosis?

A14: Research shows that (-)-blebbistatin can attenuate neuronal apoptosis induced by oxidative stress. This protective effect is linked to its ability to inhibit the formation of myosin IIA-actin complexes, which contribute to neuronal contraction and caspase-3 activation. []

Q15: Can (-)-blebbistatin be used to study cardiac function?

A15: Yes, (-)-blebbistatin has proven useful in studying cardiac function, particularly in zebrafish. Its ability to effectively uncouple excitation-contraction without significantly altering action potential parameters makes it ideal for high-resolution imaging of cardiac electrophysiology. []

Q16: Are there any alternatives to (-)-blebbistatin for inhibiting myosin II?

A16: Yes, other inhibitors of myosin II exist, including: - ML-7 and MLCK-IP-18: These compounds inhibit myosin light chain kinase (MLCK), an upstream regulator of myosin II activity. [] - Y-27632 and fasudil: These inhibitors target Rho-associated protein kinase (ROCK), another upstream regulator of myosin II. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1r)-1-{[(1s,2s)-1-Benzyl-3-{(2r,4s)-2-(Tert-Butylcarbamoyl)-4-[(Pyridin-3-Ylmethyl)sulfanyl]piperidin-1-Yl}-2-Hydroxypropyl]carbamoyl}-2-Methylpropyl]quinoline-2-Carboxamide](/img/structure/B1667064.png)

![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B1667066.png)